1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever and inflammation. It was first synthesized in 1969 and has been widely used since then due to its effectiveness and low toxicity. In
Wirkmechanismus
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as leukotrienes and cytokines. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is its low toxicity, which makes it a relatively safe drug to use in laboratory experiments. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is readily available and can be easily synthesized in large quantities. However, one of the limitations of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is that it may not be as effective as other NSAIDs in the treatment of certain conditions such as acute pain.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide. One area of interest is the potential use of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment regimen for this condition. Another area of interest is the potential use of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide in the treatment of other neurodegenerative disorders such as Parkinson's disease. Finally, there is also interest in the development of new analogs of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide that may have improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide involves the reaction of 3,5-difluorophenol with thionyl chloride to form 3,5-difluorophenyl chloride. This intermediate is then reacted with 2-mercaptothiazole to form 1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and gout. In addition, 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXYIOVQVNWZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.